6-Deoxyisojacareubin

Descripción general

Descripción

6-Deoxyisojacareubin is a xanthone isolated from the stem bark of Garcinia nervosa . It shows moderate inhibitory activity against the QGY-7703 cell line, with an IC50 value of 9.65 uM . It also possesses potency in the inhibition of protein kinase C (PKC) .

Synthesis Analysis

6-Deoxyisojacareubin was directly synthesized in a six-step route with an overall yield of about 20% . The excellent site selectivity of this Claisen rearrangement-cyclization reaction cascade was achieved by inserting a bulky p-tosyl group into the free 1-OH .Molecular Structure Analysis

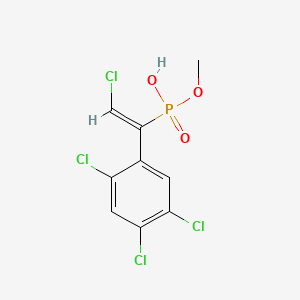

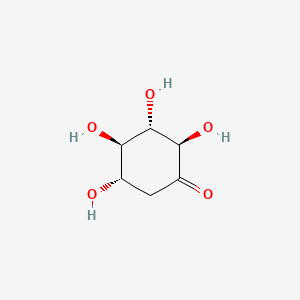

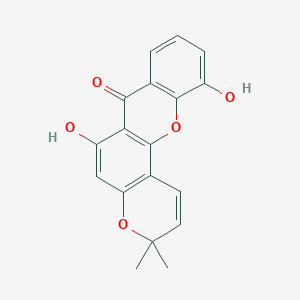

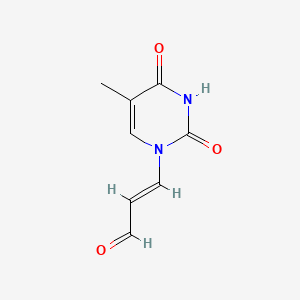

The molecular formula of 6-Deoxyisojacareubin is C18H14O5 . The molecular weight is 310.30 .Chemical Reactions Analysis

6-Deoxyisojacareubin is a PKC inhibitor that inhibits the proliferation of QGY-7703 cells in a concentration-dependent manner .Physical And Chemical Properties Analysis

6-Deoxyisojacareubin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

6-Deoxyisojacareubin has been synthesized through a six-step route, demonstrating moderate inhibitory activity against the QGY-7703 cell line, indicating potential for cancer research. This synthesis showcased a noteworthy site selectivity in the Claisen rearrangement-cyclization reaction, an important aspect in organic synthesis (Dai et al., 2013).

Isolation from Natural Sources

The compound has been isolated from the root bark of Cudrania tricuspidata, indicating its natural occurrence and potential for extraction from plant sources. This isolation process contributes to understanding the diversity of natural compounds in various plant species (Hano et al., 1990).

Component of Hypericum Wightianum

It has been identified as a compound isolated from Hypericum wightianum Wall.ex Wight et Arn. The discovery of 6-Deoxyisojacareubin in this plant highlights the chemical diversity in medicinal plants and their potential therapeutic applications (Wu Feng-e, 2004).

Application in Neurodegenerative Diseases

In a study focused on a mouse model of familial amyotrophic lateral sclerosis (ALS), 6-Deoxyjacareubin showed promise in ameliorating neurodegeneration. It significantly attenuated disease progression, indicating potential therapeutic applications for neurodegenerative diseases (Hoshino et al., 2020).

Antibacterial and Antioxidant Properties

6-Deoxyisojacareubin has been investigated for its antibacterial and antioxidant properties. This suggests its potential use in developing treatments or preventive measures against bacterial infections and oxidative stress-related conditions (Wong et al., 2017).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The compound has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the context of neurological disorders such as Alzheimer’s disease. This highlights its potential as a therapeutic agent in neurodegenerative diseases (Sabphon et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRLBJDPJRDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)